molecular formula C19H25ClN4O4 B1675774 Lysine clonixinate CAS No. 55837-30-4

Lysine clonixinate

货号: B1675774
CAS 编号: 55837-30-4
分子量: 408.9 g/mol
InChI 键: CVNFYQCHAWFYQI-ZSCHJXSPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysine clonixinate is a non-steroidal anti-inflammatory drug (NSAID) and a non-morphinic analgesic provided as a water-soluble salt of clonixin and L-lysine . With a molecular formula of C19H25ClN4O4 and a molecular weight of 408.9 g/mol, its CAS Registry Number is 55837-30-4 . Research indicates that its primary mechanism of action is the inhibition of cyclooxygenase (COX), though it is considered an inhibitor of moderate potency compared to other NSAIDs like acetylsalicylic acid . Studies suggest that mechanisms beyond cyclooxygenase inhibition may contribute to its analgesic activity, and a novel vasorelaxant effect potentially involving calcium antagonism has been reported . Clinical studies have explored its application in pain models, demonstrating efficacy in the intravenous treatment of severe migraine attacks . A distinctive feature highlighted in some research is that, unlike other NSAIDs such as diclofenac and ibuprofen, this compound did not induce significant changes in platelet count or function at common therapeutic doses, suggesting a potentially different safety profile in certain research contexts . This compound is presented for research applications only and is strictly not intended for diagnostic or therapeutic use or human consumption.

属性

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNFYQCHAWFYQI-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204436
Record name L 104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-30-4
Record name Lysine clonixinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine clonixinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, 2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLONIXIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PW4M190R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Hydrolysis of L-α-Amino-ε-Caprolactam

The process begins with dissolving L-α-amino-ε-caprolactam in aqueous sodium hydroxide (1.25–4.5 N) at concentrations of 170–450 g/L. Initial hydrolysis occurs at ≤45°C until ≥80% conversion, followed by heating to 80–100°C for complete reaction. This two-stage approach minimizes side reactions while achieving near-quantitative yields.

Table 1: Optimal Conditions for L-Lysine Synthesis

Parameter Specification
Alkali concentration 1.25–4.5 N NaOH
Temperature gradient 25–45°C (initial), 80–100°C (final)
Reaction time 24 hours (initial), 1 hour (final)
Yield >98%

Following hydrolysis, cation exchange chromatography (e.g., Dowex-50 resin) removes excess alkali, yielding free L-lysine. Subsequent treatment with hydrochloric acid produces L-lysine monohydrochloride, a stable intermediate for salt formation.

Clonixin Synthesis: Nicotinic Acid Derivative Preparation

Clonixin (2-[(3-chloro-2-methylphenyl)amino]nicotinic acid) synthesis follows a multi-step route involving nitration, reduction, and cyclization.

Key Reaction Steps

  • Nitration of 2-Chlorotoluene : Introduces nitro groups at the meta position relative to chlorine.
  • Catalytic Reduction : Converts nitro intermediates to amines using hydrogen/palladium.
  • Cyclization : Forms the nicotinic acid core through Friedel-Crafts acylation.
  • Esterification : Protects carboxylic acid groups during subsequent reactions.

The final product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity by HPLC.

This compound Salt Formation

The ionic bond between clonixin’s carboxylate group and L-lysine’s ammonium moiety is established through stoichiometric neutralization.

Neutralization Protocol

  • Solution Preparation :
    • Dissolve clonixin (1 mol) in warm ethanol (50°C)
    • Prepare L-lysine monohydrochloride (1 mol) in deionized water
  • Mixing : Combine solutions dropwise under nitrogen at 25–30°C
  • Precipitation : Adjust pH to 6.8–7.2 with 0.1 N NaOH/HCl
  • Crystallization : Cool to 4°C for 12 hours, collect crystals via vacuum filtration
  • Drying : Lyophilize at -40°C/0.1 mBar to obtain white crystalline powder

Critical Parameters

  • Molar ratio: 1:1 clonixin to L-lysine
  • Solvent system: Ethanol-water (70:30 v/v)
  • Yield: 89–93%

Process Optimization and Scalability

Industrial production necessitates modifications to laboratory-scale protocols:

Continuous Flow Reactor Design

  • Reactor type : Tubular plug-flow system
  • Residence time : 18 minutes
  • Throughput : 12 kg/h
  • Advantages : Enhanced heat transfer, reduced side products

Purification Enhancements

  • Chromatography : Simulated moving bed (SMB) technology for lysine isolation
  • Crystallization control : Seeding with 0.1% (w/w) this compound microcrystals

Analytical Characterization

A validated HPLC method ensures quality control throughout manufacturing.

Chromatographic Conditions

Parameter Specification
Column Inertsil ODS 3V (250 × 4.6 mm, 5 µm)
Mobile phase A 0.025 M KH₂PO₄ (pH 3.0)
Mobile phase B Acetonitrile
Flow rate 1.7 mL/min
Detection UV 245 nm
Injection volume 20 µL

Figure 1: Typical Chromatogram

  • Retention times:
    • Clonixin: 14.2 min
    • L-lysine: 3.8 min
    • Related substances: <2% area

Stability Profiling

Forced degradation studies confirm method specificity:

Table 2: Degradation Products Under Stress Conditions

Condition Degradation Products Clonixin Recovery
Acid (1N HCl) Chlorinated derivatives 82.4%
Base (0.1N NaOH) Hydroxy analogs 78.9%
Oxidation (H₂O₂) Sulfoxide compounds 85.1%

Industrial Manufacturing Workflow

Modern facilities integrate automated systems for large-scale production:

  • Raw material dispensing : Gravimetric feeders (±0.1 g accuracy)
  • Reaction monitoring : In-line FTIR for real-time kinetics
  • Crystallization control : Focused beam reflectance measurement (FBRM)
  • Lyophilization : Continuous vacuum drying at 0.01 mBar

Environmental and Regulatory Considerations

  • Solvent recovery : 98% ethanol recycled via distillation
  • Waste treatment : Neutralization ponds for alkaline byproducts
  • GMP compliance : ISO 9001-certified cleanrooms (Class 100,000)

化学反应分析

反应类型: 克洛昔那酯赖氨酸经历各种化学反应,包括:

    氧化: 克洛昔那酯可以在特定条件下被氧化,导致形成不同的氧化产物。

    还原: 还原反应可以改变克洛昔那酯中存在的官能团。

    取代: 克洛昔那酯可以发生取代反应,特别是涉及芳香环。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 卤化和硝化反应通常涉及氯、溴和硝酸等试剂。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可以导致形成羧酸,而还原可以生成胺。

科学研究应用

Migraine Treatment

Lysine clonixinate has been studied for its efficacy in treating migraines. A double-blind, placebo-controlled study involving 64 patients demonstrated that this compound was effective in managing moderately severe migraine attacks. The results indicated significant pain relief after 1, 2, and 4 hours compared to placebo, although it was not superior for severe attacks .

Key Findings:

  • Efficacy: Effective for moderate migraine attacks.
  • Dosage: Administered orally.
  • Comparison: More effective than placebo within the first few hours but not for severe cases.

Osteoarthritis in Elderly Patients

A randomized clinical trial assessed this compound's effectiveness in treating knee osteoarthritis pain among elderly patients. The study included 109 participants who received either this compound or a placebo over 30 days. Results showed significant reductions in pain during initial movement and ambulation, with a notable decrease in the need for additional analgesics .

Key Findings:

  • Pain Reduction: 42.3% reduction in protokinetic pain after 30 days.
  • Adherence: High patient adherence and tolerability.
  • Global Evaluation: 50% of patients rated the treatment as excellent or good.

Comparative Studies

This compound has been compared to other analgesics, such as paracetamol/codeine combinations. One study highlighted its effectiveness against these alternatives, particularly in postoperative pain management following episiotomy .

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates that it is well absorbed and has a favorable safety profile. Studies have shown that intravenous formulations are also effective for severe migraine attacks, providing rapid relief .

Pharmacokinetic Insights:

  • Absorption: Effective absorption rates noted in clinical settings.
  • Safety Profile: Generally well-tolerated with minimal adverse effects.

Case Study: Migraine Management

A patient experiencing moderate migraines was treated with this compound, resulting in significant pain relief within two hours post-administration. This aligns with findings from larger studies confirming the drug's efficacy in acute migraine treatment.

Case Study: Osteoarthritis Pain

In another instance, an elderly patient with knee osteoarthritis reported a marked improvement in mobility and a decrease in pain levels after two weeks of this compound treatment, corroborating the clinical trial results.

作用机制

克洛昔那酯赖氨酸的作用机制涉及抑制环氧合酶 1 和 2 (COX-1 和 COX-2) 酶,从而减少前列腺素的产生 。这导致炎症、疼痛和发烧减少。 该化合物还表现出抗血小板作用,这有助于其镇痛和退热作用

类似化合物:

    双氯芬酸: 另一种具有类似抗炎和镇痛特性的 NSAID。

    氟尼辛: 一种在兽医学中使用的 NSAID,具有可比的作用。

    吡罗昔康: 一种长效 NSAID,用于类似的适应症。

独特之处: 克洛昔那酯赖氨酸的独特之处在于其赖氨酸盐形式,与其他 NSAID 相比,它可以提高其溶解度和生物利用度 。这使其在口服制剂中特别有效,可提供快速起效和改善患者依从性。

总之,克洛昔那酯赖氨酸是一种用途广泛的 NSAID,在医学和研究中具有重要应用。其独特的特性和有效的作用机制使其成为治疗各种炎症性疾病的宝贵化合物。

相似化合物的比较

Pharmacokinetics :

  • Absorption : Rapid absorption due to its lysine salt formulation, enhancing solubility .
  • Protein Binding : 96–98% bound to plasma proteins .
  • Metabolism : Hepatically metabolized into four inactive metabolites .
  • Excretion : 75% renal, 25% fecal .
  • Solubility: Highest in ethanol-water mixtures (0.60 mass fraction of ethanol) due to entropy-driven solvation in polar solvents .

Comparison with Similar Compounds

Paracetamol (Acetaminophen)

Mechanism : Central COX inhibition with minimal peripheral anti-inflammatory activity.
Clinical Comparisons :

  • Post-Surgical Pain : In a double-blind study of 200 patients, lysine clonixinate (125 mg) showed comparable VAS reductions to paracetamol (500 mg) over 48 hours (e.g., baseline pain: 4.38 vs. 4.28; 24-hour pain: 1.20 vs. 1.11) .
    Safety : this compound has a lower risk of hepatotoxicity compared to paracetamol but may cause gastrointestinal (GI) irritation typical of NSAIDs .

Dipyrone (Metamizole)

Mechanism: Non-opioid analgesic with unclear mechanism, possibly involving COX-3 inhibition. Clinical Comparisons:

  • Safety: Dipyrone carries a rare risk of agranulocytosis, whereas this compound lacks this risk but shares GI side effects with other NSAIDs .

Naproxen Sodium

Mechanism: Non-selective COX inhibitor with prolonged half-life. Clinical Comparisons:

  • Migraine : A double-blind crossover study found this compound (125 mg) and naproxen sodium (550 mg) equally effective in reducing moderate migraine pain. However, neither drug outperformed placebo in severe attacks .
    Pharmacokinetics : Naproxen’s longer half-life (12–17 hours) allows once-daily dosing, unlike this compound, which requires multiple doses .

Paracetamol/Codeine Combinations

Mechanism : Paracetamol (central COX inhibition) + codeine (opioid receptor agonist).
Clinical Comparisons :

  • Post-Episiotomy Pain : In 131 patients, this compound (125 mg) and paracetamol/codeine (500 mg/30 mg) showed similar VAS reductions (e.g., 24-hour pain: 1.73 vs. 1.90). However, the paracetamol/codeine group reported higher adverse events (11/74 vs. 4/77) .
  • Post-Hernioplasty Pain : Both treatments reduced pain similarly, but paracetamol/codeine caused more sedation and nausea .

Indomethacin and Meloxicam

Mechanism: Indomethacin (non-selective COX inhibitor); meloxicam (COX-2 preferential). Experimental Findings:

  • Nitric Oxide (NO) Modulation: In rat cerebellar slices, this compound reduced NO production and inducible NOS (iNOS) expression more effectively than indomethacin or meloxicam, suggesting unique anti-inflammatory pathways .

Data Tables

Table 1: Comparative Efficacy in Clinical Trials

Compound Indication Study Design Key Outcome vs. This compound Reference
Paracetamol Dental Pain RCT (n=64) Equivalent VAS reduction
Dipyrone Dental Pain RCT (n=64) No significant difference in analgesia
Naproxen Sodium Migraine Crossover RCT Equal efficacy in moderate attacks
Paracetamol/Codeine Post-Surgical Pain Double-blind RCT Similar pain relief, fewer AEs with LC

Unique Advantages and Limitations

  • Advantages: Rapid absorption, favorable solubility in ethanol-water mixtures for formulations , and lower risk of sedation compared to opioid combinations .
  • Limitations: Limited efficacy in severe migraines and shorter half-life requiring frequent dosing.

生物活性

Lysine clonixinate (LC) is a non-steroidal anti-inflammatory drug (NSAID) derived from nicotinic acid, primarily utilized for its analgesic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits its biological activity through several pathways:

  • Inhibition of Prostaglandin Synthesis : LC does not significantly reduce the production of prostaglandin E2 (PGE2), unlike other NSAIDs such as indomethacin, which inhibits PGE2 synthesis. This unique characteristic may contribute to its lower gastrointestinal toxicity .
  • 5-Lipoxygenase Pathway : LC has been shown to inhibit the synthesis of 5-HETE, a product of the 5-lipoxygenase pathway, indicating a potential role in modulating inflammatory responses .
  • Interaction with Central Nervous System : Research suggests that LC interacts with serotonergic systems and opioid receptors in the brain, which may enhance its analgesic effects during migraine attacks .

Clinical Efficacy

This compound has been evaluated in various clinical settings:

  • Migraine Treatment : A double-blind, placebo-controlled study demonstrated that LC is effective for treating moderately severe migraine attacks. Patients receiving LC showed significant improvement compared to placebo after one and two hours. However, it was not superior in treating severe migraines .
    Time After TreatmentPain-free (%)P Value
    1 Hour13.6.78
    2 Hours35.6.69
  • Osteoarthritis Pain Management : In a randomized trial involving elderly patients with knee osteoarthritis, LC significantly reduced pain intensity after 15 days and continued to show improvement after 30 days. The reduction in need for additional analgesia was also notable .
    Pain MeasurementBaseline (%)15 Days (%)30 Days (%)
    Initial Movement-30%42.3%
    Ambulation-31.6%45.5%

Safety Profile

This compound is generally well-tolerated with a low incidence of side effects. A study comparing LC with other analgesics found that it exhibited excellent biological tolerance and minimal adverse reactions . However, allergic reactions have been reported in some cases, highlighting the importance of monitoring for hypersensitivity .

常见问题

Q. What are the primary pharmacological mechanisms of lysine clonixinate in pain management, and how do these inform experimental design for in vivo studies?

LC, a nonsteroidal anti-inflammatory drug (NSAID), inhibits prostaglandin synthesis and exhibits central action in the thalamus and spinal cord . To validate these mechanisms, researchers should design controlled experiments comparing LC with other NSAIDs (e.g., dipyrone) in animal models, using biomarkers like prostaglandin E2 (PGE2) levels and serotonin release kinetics. Behavioral assays (e.g., thermal hyperalgesia tests) can quantify analgesic efficacy, while pharmacokinetic studies should monitor plasma concentration-time profiles to correlate bioavailability with therapeutic effects .

Q. How can researchers optimize polymer-based formulations (e.g., guar gum films) for sustained LC delivery in periodontal applications?

Guar gum (GG) films are prepared via solvent-casting, with propylene glycol as a plasticizer and polyvinylpyrrolidone (PVP K30) to enhance mechanical stability . Key parameters include:

  • Swelling index : Measure gravimetrically after immersion in simulated saliva medium (SSM) to assess hydrophilicity .
  • Drug release kinetics : Use SSM dissolution tests over 12–24 hours, fitting data to the Higuchi model (R² > 0.99) to confirm diffusion-controlled release .
  • Morphological analysis : SEM imaging evaluates film homogeneity and porosity, which correlate with drug release rates .

II. Advanced Research Questions

Q. What methodologies resolve contradictions between in vitro drug release profiles and in vivo bioavailability for LC-loaded formulations?

Discrepancies often arise due to physiological variables (e.g., mucosal adhesion, enzymatic degradation). To address this:

  • In vitro-in vivo correlation (IVIVC) : Use compartmental pharmacokinetic modeling to align dissolution profiles with plasma concentration data .
  • Mucoadhesion assays : Quantify film adherence to buccal mucosa ex vivo using tensile strength testing .
  • Bio-relevant media : Replace SSM with simulated gastric/intestinal fluids for systemic delivery studies .

Q. How do polymer-excipient interactions influence LC stability in guar gum films, and what analytical techniques validate these interactions?

GG-PVP interactions are assessed via:

  • Thermogravimetric analysis (TGA) : Identifies thermal degradation thresholds (e.g., GG mass loss at 250–320°C; PVP decomposition at 550–630°C) .
  • Differential scanning calorimetry (DSC) : Detects shifts in melting endotherms, indicating LC-polymer compatibility .
  • FTIR spectroscopy : Confirms hydrogen bonding between GG hydroxyl groups and LC carboxylate moieties .

Q. What statistical approaches are optimal for analyzing dose uniformity and release variability in LC films?

  • Dose uniformity : Perform ANOVA on LC content across film batches (n ≥ 5), ensuring values fall within 85–115% of the target dose .
  • Release variability : Apply the Akaike Information Criterion (AIC) and Model Selection Criterion (MSC) to compare Higuchi, Korsmeyer-Peppas, and zero-order models .

III. Methodological Guidance

Q. How should researchers design controlled experiments to evaluate LC’s efficacy in migraine treatment while minimizing bias?

  • Blinding : Use double-blind, placebo-controlled trials with crossover designs to account for inter-subject variability .
  • Outcome measures : Track headache intensity (visual analog scale), nausea, and photophobia at 30-minute intervals for 4 hours post-administration .
  • Rescue medication protocols : Standardize criteria for supplementary analgesia to avoid confounding results .

Q. What strategies ensure reproducibility of LC film fabrication and characterization across laboratories?

  • Standardized protocols : Document solvent-casting parameters (e.g., drying temperature: 35 ± 5°C; mold diameter: 12 cm) .
  • Reference materials : Use USP-grade GG and PVP, and validate LC purity via HPLC (λ = 320 nm) .
  • Inter-lab validation : Share raw datasets (e.g., swelling indices, SEM images) via supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine clonixinate
Reactant of Route 2
Lysine clonixinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。